molecular formula C13H12FNO4 B8339398 3-(4-Fluoro-phenyl)-5-methoxymethyl-isoxazole-4-carboxylic acid methyl ester

3-(4-Fluoro-phenyl)-5-methoxymethyl-isoxazole-4-carboxylic acid methyl ester

Cat. No. B8339398
M. Wt: 265.24 g/mol
InChI Key: UDNIVARLAYDWAX-UHFFFAOYSA-N
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Patent
US07414061B2

Procedure details

As described for Example 36c, (E)- and/or (Z)-N-hydroxy-4-fluoro-benzenecarboximidoyl chloride (12.1 g, 70 mmol) was converted, using 4-methoxy-3-oxo-butyric acid methyl ester instead of acetylacetone to the title compound (13.8 g, 74%) which was obtained as a light yellow solid. MS: m/e=266.0 [M+H]+.
[Compound]
Name
( E )-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
[OH:1]/[N:2]=[C:3](\Cl)/[C:4]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][CH:5]=1.[CH3:12][O:13][C:14](=[O:21])[CH2:15][C:16](=O)[CH2:17][O:18][CH3:19]>>[CH3:12][O:13][C:14]([C:15]1[C:3]([C:4]2[CH:9]=[CH:8][C:7]([F:10])=[CH:6][CH:5]=2)=[N:2][O:1][C:16]=1[CH2:17][O:18][CH3:19])=[O:21]

Inputs

Step One
Name
( E )-
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
12.1 g
Type
reactant
Smiles
O\N=C(\C1=CC=C(C=C1)F)/Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC(COC)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C(=NOC1COC)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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